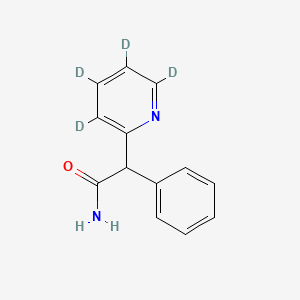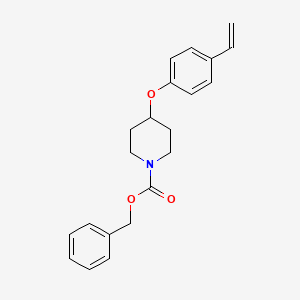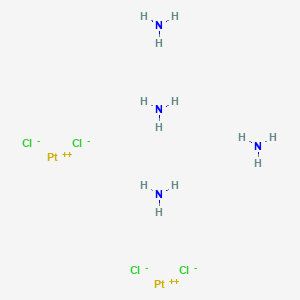
azane;platinum(2+);tetrachloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of azane;platinum(2+);tetrachloride typically involves the reaction of platinum metal with chlorine gas in the presence of ammonia. One common method involves dissolving platinum in aqua regia to form a platinum solution, followed by the addition of hydrochloric acid and ammonia to precipitate the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-temperature ampoule synthesis or halogenation and dehydration reactions in a stream of gaseous halogen or hydrogen halide . These methods are labor-intensive and require precise control of reaction conditions to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Azane;platinum(2+);tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds.
Substitution: Chloride ions can be substituted with other ligands, such as water or ammonia.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, hydrogen gas, and various halogenating agents. Reaction conditions often involve elevated temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various platinum complexes, such as cis-[Pt(H2O)2Cl4] and other chloroaqua complexes .
Wissenschaftliche Forschungsanwendungen
Azane;platinum(2+);tetrachloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of azane;platinum(2+);tetrachloride involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA bases, leading to the disruption of DNA replication and transcription, ultimately causing cell death through apoptosis . Additionally, the compound can generate reactive oxygen species, further contributing to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to azane;platinum(2+);tetrachloride include:
Tetraammineplatinum(II) tetrachloroplatinate(II): A platinum complex with similar coordination geometry but different ligands.
Platinum(IV) chloride: A higher oxidation state platinum compound with different chemical properties and reactivity.
Uniqueness
Its ability to form stable complexes with various ligands makes it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
13820-45-6 |
|---|---|
Molekularformel |
Cl4H12N4Pt2 |
Molekulargewicht |
600.1 g/mol |
IUPAC-Name |
azane;platinum(2+);tetrachloride |
InChI |
InChI=1S/4ClH.4H3N.2Pt/h4*1H;4*1H3;;/q;;;;;;;;2*+2/p-4 |
InChI-Schlüssel |
UBTDQVRNDDEBSJ-UHFFFAOYSA-J |
Kanonische SMILES |
N.N.N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2].[Pt+2] |
Verwandte CAS-Nummern |
13820-46-7 13820-45-6 13965-91-8 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid ethyl ester](/img/structure/B13722864.png)
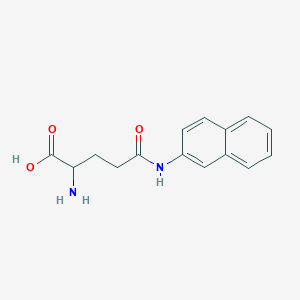
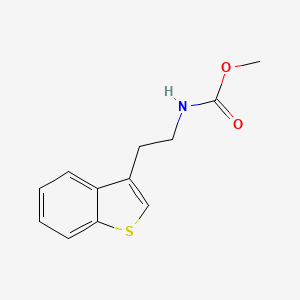
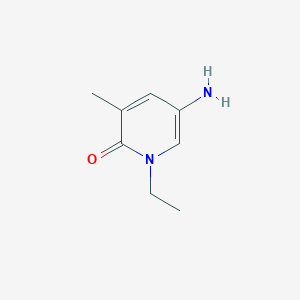
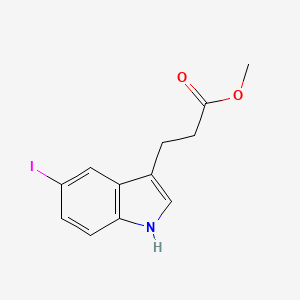

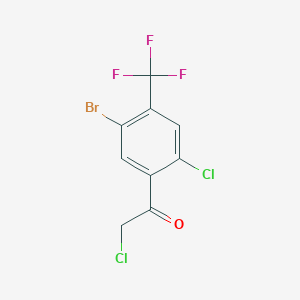
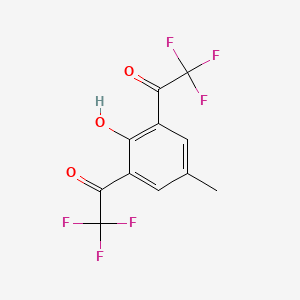
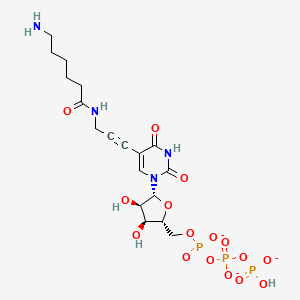
![[[(2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate](/img/structure/B13722939.png)
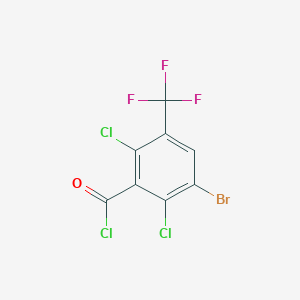
![5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B13722954.png)
